![molecular formula C7H10O2 B1282533 [1,1'-Bi(cyclopropane)]-1-carboxylic acid CAS No. 60629-92-7](/img/structure/B1282533.png)

[1,1'-Bi(cyclopropane)]-1-carboxylic acid

Übersicht

Beschreibung

The compound “[1,1'-Bi(cyclopropane)]-1-carboxylic acid” is not directly mentioned in the provided papers. However, the papers do discuss various cyclopropane derivatives and their chemical properties, which can be relevant to understanding the compound . Cyclopropane derivatives are known for their three-membered ring structure and are of significant interest due to their presence in various biological systems and potential applications in medicinal chemistry .

Synthesis Analysis

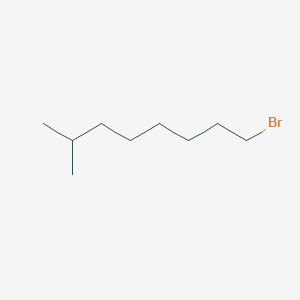

Several papers describe the synthesis of cyclopropane derivatives. For instance, the synthesis of 1-(malonylamino)cyclopropane-1-carboxylic acid from 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in plants, is detailed . Another paper outlines the synthesis of medium-sized carbocycles through a tandem isomerization/intramolecular [3 + 2] cross-cycloaddition of cyclopropane 1,1-diesters with α,β-unsaturated ketones/aldehydes . Additionally, the synthesis of deuterium-labeled 1-aminocyclopropane-1-carboxylic acid is described, which is useful for studying the biosynthesis of ethylene in plants .

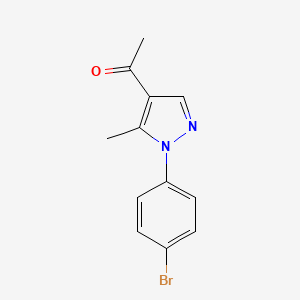

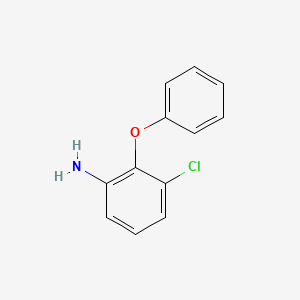

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by the presence of a three-membered ring, which imparts strain and unique reactivity to these compounds. The paper on the synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropane-carboxylic acid discusses the conformation of the cyclopropane ring and its influence on the secondary structure of peptides . Another study provides the crystal structure of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid, revealing the orthogonal orientation of the carboxylic group to the cyclopropane ring and the non-bisecting conformation of the carboxylic group .

Chemical Reactions Analysis

Cyclopropane derivatives participate in various chemical reactions due to their strained ring structure. The inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid is an example of a biochemical interaction involving cyclopropane derivatives . The tandem intramolecular [3 + 2] cross-cycloadditions of cyclopropane 1,1-diesters is another example of a chemical reaction that these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their three-membered ring structure. The paper on the synthesis of a fluorinated analog of 1-aminocyclopropane carboxylic acid describes a method to introduce fluorine into the cyclopropane ring, which can affect the compound's reactivity and physical properties . The assay for 1-aminocyclopropane-1-carboxylic acid highlights the sensitivity and specificity of detecting this compound, which is crucial for understanding its role in ethylene biosynthesis in plants .

Wissenschaftliche Forschungsanwendungen

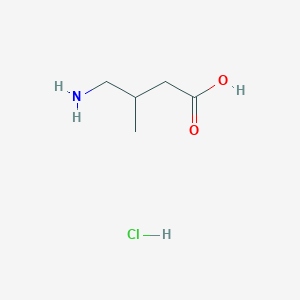

Metabolism and Biochemical Role in Plants

- Ethylene Precursor Role : [1,1'-Bi(cyclopropane)]-1-carboxylic acid has been identified as a significant precursor of ethylene in higher plants. A study found that when labeled 1-aminocyclopropane-1-carboxylic acid (a structural analog) was administered to wheat leaves, it was converted into 1-(malonylamino)cyclopropane-1-carboxylic acid, confirming its natural occurrence in wilted wheat leaves and suggesting a role in plant stress response and aging processes (Hoffman, Yang, & McKeon, 1982).

Biological Activity and Chemical Synthesis

- Diverse Biological Activities : Compounds containing the cyclopropane moiety, like 1-aminocyclopropane-1-carboxylic acid and its analogs, have been shown to exhibit a wide range of biological activities, including antifungal, antimicrobial, antiviral, and antitumoral properties. This highlights the potential utility of [1,1'-Bi(cyclopropane)]-1-carboxylic acid in various biological applications (Coleman & Hudson, 2016).

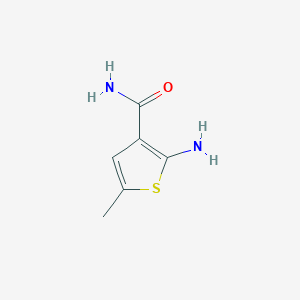

Chemical Properties and Synthesis

- Synthesis of Derivatives : The synthesis of new heterocyclic derivatives of cyclopropane dicarboxylic acid, including thiadiazole and 1,2,4-triazole moieties, has been reported. Such derivatives extend the chemical versatility of the cyclopropane dicarboxylic acid family, suggesting potential for varied applications in chemical synthesis and drug design (Sharba, Al-Bayati, Rezki, & Aouad, 2005).

Applications in Plant Biology

- Signaling Molecule in Plants : Research has suggested that 1-aminocyclopropane-1-carboxylic acid, closely related to [1,1'-Bi(cyclopropane)]-1-carboxylic acid, can function as a signaling molecule in plants. This compound is known for its role as an ethylene precursor in seed plants, but recent findings indicate that it may also have independent signaling functions in both seed and nonseed plants (Li, Mou, Van de Poel, & Chang, 2021).

Eigenschaften

IUPAC Name |

1-cyclopropylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-6(9)7(3-4-7)5-1-2-5/h5H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVCFEDFMLOASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20547280 | |

| Record name | [1,1'-Bi(cyclopropane)]-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-Bi(cyclopropane)]-1-carboxylic acid | |

CAS RN |

60629-92-7 | |

| Record name | [1,1'-Bi(cyclopropane)]-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one](/img/structure/B1282465.png)